molecular formula C16H12ClNOS B11136049 3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11136049
M. Wt: 301.8 g/mol
InChI Key: RLGHTUXATLADBB-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C16H12ClNOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 3-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12ClNOS/c1-10-5-4-6-11(9-10)18-16(19)15-14(17)12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,18,19)

InChI Key

RLGHTUXATLADBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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